Oxiramide
Description
Oxiramide (CAS 13958-40-2) is an antiarrhythmic agent with the molecular formula C₂₅H₃₄N₂O₂ and a molecular weight of 394.55 g/mol. It belongs to the class of lipophilic amide derivatives, which interact with cardiac ion channels to stabilize heart rhythm . Its synthesis involves a straightforward ester-amide exchange reaction, making it relatively accessible for pharmaceutical production compared to more complex antiarrhythmics . This compound’s structure features a large lipophilic backbone, which enhances membrane permeability and prolongs its therapeutic effect .
Properties
CAS No. |
13958-40-2 |
|---|---|
Molecular Formula |
C25H34N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2R)-N-[4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]butyl]-2-phenoxy-2-phenylacetamide |
InChI |
InChI=1S/C25H34N2O2/c1-20-12-11-13-21(2)27(20)19-10-9-18-26-25(28)24(22-14-5-3-6-15-22)29-23-16-7-4-8-17-23/h3-8,14-17,20-21,24H,9-13,18-19H2,1-2H3,(H,26,28)/t20-,21+,24-/m1/s1 |
InChI Key |
DTOKETCXTCHCDD-ZFGGDYGUSA-N |
SMILES |
CC1CCCC(N1CCCCNC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3)C |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCCNC(=O)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CC1CCCC(N1CCCCNC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3)C |
Synonyms |
Oxiramide |
Origin of Product |
United States |
Preparation Methods
Oxiramide can be synthesized through several methods:
Oxidation of Hydrogen Cyanide: Hydrogen cyanide is oxidized to cyanogen, which is then hydrolyzed to produce this compound.
Formamide Electrolysis: This compound can also be prepared from formamide by glow-discharge electrolysis.
Industrial Production: In industrial settings, this compound is produced using carbon monoxide, oxygen, and aminated compounds as raw materials.
Chemical Reactions Analysis
Oxiramide undergoes various chemical reactions:
Dehydration: When heated above 350°C, this compound dehydrates to release cyanogen.
Hydrolysis: This compound hydrolyzes slowly, releasing ammonia, which makes it useful as a slow-release nitrogen fertilizer.
Amination and Amidation: This compound derivatives are used as supporting ligands for copper-catalyzed amination and amidation of aryl halides.
Scientific Research Applications
Oxiramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxiramide involves its slow hydrolysis to release ammonia. This slow release is beneficial in agricultural applications, providing a steady supply of nitrogen to plants. In catalysis, this compound derivatives act as ligands, facilitating the formation of complexes with metals such as copper, which then participate in various organic reactions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
The table below compares Oxiramide with five compounds sharing structural motifs or therapeutic applications:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Therapeutic Use | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 13958-40-2 | C₂₅H₃₄N₂O₂ | 394.55 g/mol | Antiarrhythmic | Lipophilic amide, large aromatic groups |
| Lorcainide | Not provided | C₂₂H₂₇ClN₂O | 386.91 g/mol | Antiarrhythmic | Phenylacetyl group, isopropyl chain |
| Oxiperomide | 5322-53-2 | C₂₀H₂₃N₃O₂ | 337.42 g/mol | Antipsychotic | Amide, piperidine ring |
| Oxiniacic Acid | 2398-81-4 | C₆H₅NO₃ | 155.11 g/mol | Antihyperlipidemic | Carboxylic acid, pyridine ring |
| Oxiracetam | 62613-82-5 | C₆H₁₀N₂O₃ | 158.16 g/mol | Nootropic | Cyclic amide (racetam backbone) |
Detailed Comparisons
This compound vs. Lorcainide
- Structural Similarities : Both contain amide groups and lipophilic aromatic moieties critical for membrane interaction .
- Differences: Synthesis: Lorcainide requires a multi-step process involving Schiff base formation and alkylation, whereas this compound is synthesized via a single-step ester-amide exchange . Pharmacokinetics: this compound’s larger molecular weight (394.55 vs.
- Therapeutic Efficacy : Both target sodium channels, but this compound’s extended structure may improve binding affinity to cardiac tissues .
This compound vs. Oxiperomide
- Structural Overlap : Both share an amide bond , but Oxiperomide incorporates a piperidine ring, which is absent in this compound .
- Therapeutic Divergence : Despite structural similarities, Oxiperomide acts as an antipsychotic, likely due to dopamine receptor interactions, whereas this compound modulates ion channels .
This compound vs. Oxiniacic Acid
- Functional Groups : Oxiniacic Acid has a carboxylic acid group, making it more polar and suitable for lipid metabolism regulation, unlike this compound’s lipophilic design .
- Molecular Size : this compound’s larger structure (394.55 vs. 155.11 g/mol) underscores its role in tissue penetration and sustained cardiac effects .
This compound vs. Oxiracetam
Research Findings and Clinical Implications
- Structure-Activity Relationship (SAR) : The lipophilic amide group is critical for antiarrhythmic activity, but variations in aromatic substituents influence target specificity .
- Safety Profile: No significant toxicity data are available for this compound, whereas lorcainide is associated with CNS side effects due to its smaller size and broader distribution .
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